

Technical Guide: (1S,2R)-2-Methylcyclohexanamine

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Compound of Interest

Compound Name: (1s,2r)-2-Methylcyclohexanamine

Cat. No.: B3430051

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Chemical Identity and Physicochemical Properties

(1S,2R)-2-Methylcyclohexanamine is a chiral primary amine. Its stereochemistry is defined by the (1S, 2R) configuration of the amine and methyl groups on the cyclohexane ring, indicating a cis relative stereochemistry. This compound and its hydrochloride salt are primarily utilized in research and development, particularly as a chiral building block in asymmetric synthesis.

Below is a summary of its key identifiers and physicochemical properties.



Property	(1S,2R)-2- Methylcyclohexanamine	(1S,2R)-2- Methylcyclohexanamine Hydrochloride
Synonyms	cis-(-)-2- Methylcyclohexylamine, (1s,2r)-2- methylcyclohexanamine	(1s,2r)-2-methylcyclohexan-1- amine hydrochloride
CAS Number	79389-36-9, 2164-19-4[1]	79389-39-2[2]
Molecular Formula	C7H15N[1]	C7H16CIN[2]
Molecular Weight	113.20 g/mol [1]	149.67 g/mol [2]
IUPAC Name	(1S,2R)-2-methylcyclohexan-1-amine[1]	(1s,2r)-2-methylcyclohexan-1- amine hydrochloride[2]
Purity	Varies by supplier	Typically ≥95%[2]

Synthesis

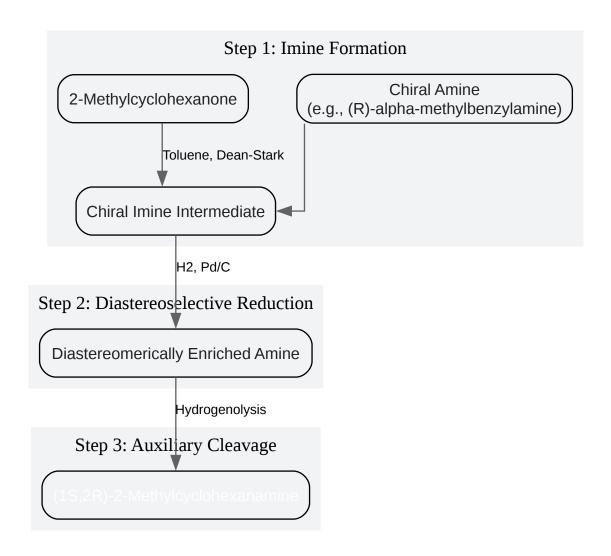
A common method for the synthesis of chiral amines like **(1S,2R)-2-Methylcyclohexanamine** involves the stereoselective reduction of an imine or the amination of a ketone. A plausible synthetic route is through the reductive amination of 2-methylcyclohexanone using a chiral amine as a directing group, followed by hydrogenation.

Hypothetical Experimental Protocol for Asymmetric Reductive Amination:

- Imine Formation: 2-methylcyclohexanone is reacted with a chiral amine (e.g., (R)-α-methylbenzylamine) in an appropriate solvent (e.g., toluene) with azeotropic removal of water to form a chiral imine.
- Diastereoselective Reduction: The resulting imine is then reduced. This can be achieved through catalytic hydrogenation (e.g., using H₂, Pd/C) or with a hydride reducing agent. The chirality of the auxiliary amine directs the approach of the hydrogen, leading to a diastereomeric excess of the desired amine.



- Removal of Chiral Auxiliary: The chiral auxiliary is subsequently removed, typically by hydrogenolysis, to yield the enantiomerically enriched (1S,2R)-2-Methylcyclohexanamine.
- Purification: The final product is purified by distillation or chromatography to isolate the desired stereoisomer.



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Caption: Hypothetical synthetic workflow for (1S,2R)-2-Methylcyclohexanamine.

Applications in Drug Development and Research

While specific research on **(1S,2R)-2-Methylcyclohexanamine** is limited in publicly available literature, its structural motifs and chirality suggest several potential applications in drug



discovery and organic synthesis.

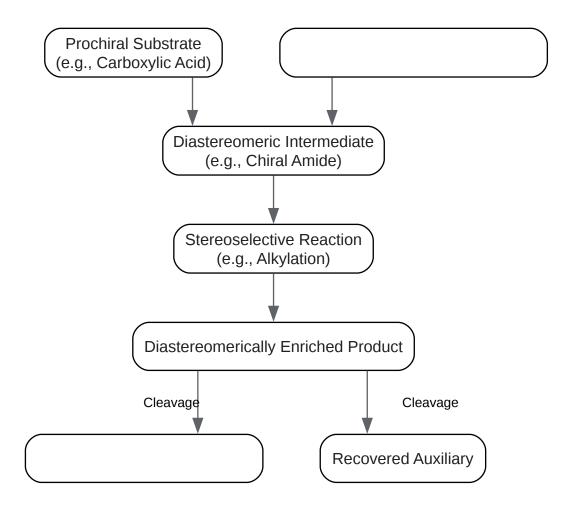
Chiral Auxiliary in Asymmetric Synthesis

Chiral amines are frequently employed as chiral auxiliaries to control the stereochemical outcome of a reaction.[3] The auxiliary is temporarily incorporated into a prochiral substrate, directs the stereoselective formation of a new chiral center, and is then removed.

General Principle:

- Coupling: A prochiral substrate (e.g., a carboxylic acid) is covalently attached to the chiral auxiliary, **(1S,2R)-2-Methylcyclohexanamine**, to form a diastereomeric intermediate (e.g., an amide).
- Stereoselective Reaction: The intermediate then undergoes a reaction (e.g., enolate alkylation) where the bulky cyclohexyl group of the auxiliary sterically hinders one face of the molecule, forcing the incoming reagent to attack from the less hindered face. This results in the formation of one diastereomer in excess.
- Cleavage: The chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched compound. The auxiliary can often be recovered and reused.





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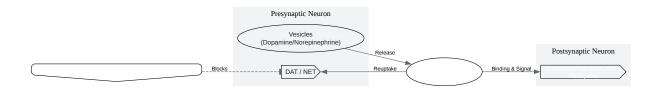
Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Potential as a Central Nervous System (CNS) Stimulant

The enantiomer, (1R,2S)-2-Methylcyclohexanamine, has been noted for its potential as a central nervous system stimulant, possibly influencing neurotransmitter systems like norepinephrine and dopamine.[3] Amphetamine-like stimulants often act by increasing the release and blocking the re-uptake of these catecholamines in the synaptic cleft.[4][5] This leads to increased alertness and mental and physical stimulation.[6] While the specific activity of the (1S,2R) isomer is not documented, it is plausible that it could interact with monoamine transporters, though its efficacy and selectivity may differ from its enantiomer.

Potential Mechanism of Action: Many CNS stimulants interact with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), to increase the extracellular concentration of these neurotransmitters.





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Caption: Potential mechanism of CNS stimulant activity via monoamine transporter blockade.

Biological Activity of Related Compounds

While data on **(1S,2R)-2-Methylcyclohexanamine** is scarce, studies on functionally substituted cyclohexane derivatives have revealed a broad range of biological activities, including:

- Antimicrobial properties: Certain cyclohexane diamine derivatives have shown moderate to strong antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[7]
- Anticancer and Cytotoxic Activity: Various cyclohexane derivatives have demonstrated significant antiproliferative activities, suggesting their potential as antineoplastic agents.
- Anti-inflammatory and Analgesic Effects: Some amidrazone derivatives containing a cyclohexene moiety have shown anti-inflammatory properties by modulating key cytokines.
 [8]

These findings suggest that the 2-methylcyclohexanamine scaffold is a promising starting point for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action for the (1S,2R) isomer is warranted.



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